1-(4-Nitrophenyl)[1,4,7]triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)[1,4,7]triazonane is a chemical compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their strong metal-chelating properties and are widely used in various fields of chemistry and biochemistry. The presence of a nitrophenyl group in the structure of this compound adds unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-(4-Nitrophenyl)[1,4,7]triazonane may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)[1,4,7]triazonane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazacyclononane compounds. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
1-(4-Nitrophenyl)[1,4,7]triazonane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)[1,4,7]triazonane involves its ability to chelate metal ions. The triazacyclononane ring forms stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The nitrophenyl group enhances the compound’s reactivity and specificity for certain metal ions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazacyclononane: A parent compound without the nitrophenyl group, used widely in coordination chemistry.
1,4,7,10-Tetraazacyclododecane: A larger macrocyclic compound with similar metal-chelating properties.
Piperazine: A simpler cyclic compound with two nitrogen atoms, used in various chemical applications.
Uniqueness
1-(4-Nitrophenyl)[1,4,7]triazonane is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and specificity for certain metal ions. This makes it more versatile and effective in applications such as bioimaging, catalysis, and anticancer research compared to its similar compounds.
Properties
CAS No. |
848662-82-8 |
---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-1,4,7-triazonane |
InChI |
InChI=1S/C12H18N4O2/c17-16(18)12-3-1-11(2-4-12)15-9-7-13-5-6-14-8-10-15/h1-4,13-14H,5-10H2 |
InChI Key |
PEIPOSLYKLZLJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.